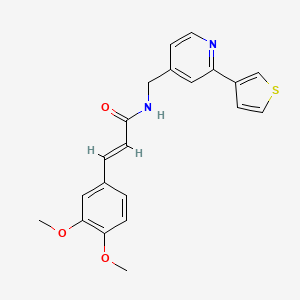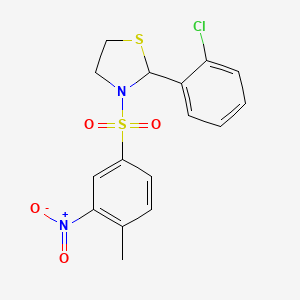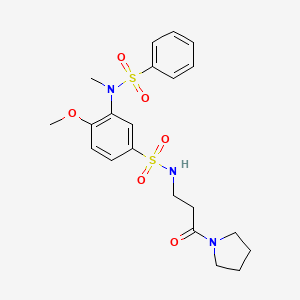
3-(2-Aminoanilino)-5-(2-chloro-6-fluorophenyl)-2-cyclohexen-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(2-Aminoanilino)-5-(2-chloro-6-fluorophenyl)-2-cyclohexen-1-one is a useful research compound. Its molecular formula is C18H16ClFN2O and its molecular weight is 330.79. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis Techniques
Research often focuses on the synthesis of complex chemical compounds for various applications. For example, the development of practical synthesis methods for key intermediates in pharmaceuticals demonstrates the importance of efficient, scalable chemical synthesis techniques. A study by Qiu et al. (2009) outlines a pilot-scale method for preparing 2-fluoro-4-bromobiphenyl, a compound used in the manufacture of flurbiprofen, highlighting the challenges and solutions in synthesizing medically relevant compounds (Qiu et al., 2009).
Pharmacological Effects
Phenolic acids like chlorogenic acid (CGA) are extensively studied for their biological and pharmacological effects, including antioxidant activity and therapeutic roles in various disorders. These studies are vital for understanding the broader applications of chemical compounds in treating diseases (Naveed et al., 2018).
Catalytic and Synthetic Applications
Research into catalytic processes and synthetic applications of chemical compounds is crucial for developing new materials and drugs. For instance, studies on olefin metathesis in organic synthesis review the use of metal carbene complexes in synthesizing natural products and compounds with biological activity (Ivin, 1998).
Molecular Imaging
The use of organic fluorophores in molecular imaging, for example, is essential for real-time cancer diagnosis. The toxicity and safety of these compounds must be thoroughly investigated to ensure they can be safely administered to patients, demonstrating the importance of compound toxicity studies in scientific research (Alford et al., 2009).
Properties
IUPAC Name |
3-(2-aminoanilino)-5-(2-chloro-6-fluorophenyl)cyclohex-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClFN2O/c19-14-4-3-5-15(20)18(14)11-8-12(10-13(23)9-11)22-17-7-2-1-6-16(17)21/h1-7,10-11,22H,8-9,21H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFJPTGZKEFDISY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC(=O)C=C1NC2=CC=CC=C2N)C3=C(C=CC=C3Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClFN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(4-chlorophenyl)sulfanyl]-1-phenyl-1-ethanone O-(2,6-dichlorobenzyl)oxime](/img/structure/B2810421.png)


![4-{2-[(2,4-Difluorophenyl)amino]-1,3-thiazol-4-yl}benzene-1,3-diol](/img/structure/B2810424.png)


![2-{[5-(1-benzyl-2-oxo-1,2-dihydro-3-pyridinyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid](/img/structure/B2810427.png)
![1-((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)-2-(thiophen-3-yl)ethan-1-one](/img/structure/B2810431.png)



![5-((3-(Ethoxycarbonyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)amino)-5-oxopentanoic acid](/img/structure/B2810438.png)

